4-propyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
4-propyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5OS2/c1-2-4-12-14(23-19-18-12)15(21)16-9-13(11-5-8-22-10-11)20-7-3-6-17-20/h3,5-8,10,13H,2,4,9H2,1H3,(H,16,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIVVIDVTGHXCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCC(C2=CSC=C2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hurd–Mori Cyclization
This method involves the cyclization of hydrazones with thionyl chloride (SOCl₂). For 5-carboxamide derivatives, the starting material is typically a hydrazone derived from a β-keto ester or β-keto amide. For example, ethyl 3-oxopentanoate (propionylacetate) reacts with thiosemicarbazide to form a hydrazone intermediate, which undergoes cyclization with SOCl₂ to yield 1,2,3-thiadiazole-5-carboxylate. Subsequent hydrolysis converts the ester to a carboxylic acid, which is then coupled with amines to form carboxamides.
Key Reaction Conditions :
α-Diazo Thiocarbonyl Cyclization
An alternative route employs α-diazo thiocarbonyl compounds, which undergo thermal or photochemical cyclization. For instance, α-diazo thioglycolic acid derivatives react with propylmagnesium bromide to introduce the propyl group at position 4 of the thiadiazole ring. This method offers better regioselectivity for 4-alkyl substitution compared to Hurd–Mori.
Optimization Insight :
- Use of Pd(OAc)₂/Xantphos catalyst improves coupling efficiency for propyl introduction.
- Reaction temperature must be maintained below 40°C to prevent diazo decomposition.
Functionalization of the Thiadiazole Core
Introduction of the Propyl Group
The propyl group at position 4 is introduced via Grignard reaction or Suzuki–Miyaura coupling . Grignard reagents (e.g., propylmagnesium bromide) react with 5-carboxylate intermediates to alkylate the thiadiazole ring. Alternatively, Suzuki coupling employs 4-bromo-1,2,3-thiadiazole-5-carboxylate and propylboronic acid under Pd catalysis.
Comparative Data :
| Method | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Grignard | None | 62 | 85 |
| Suzuki–Miyaura | Pd(OAc)₂/Xantphos | 78 | 92 |
Suzuki–Miyaura coupling is preferred for scalability and milder conditions.
Carboxamide Formation
The carboxylic acid at position 5 is converted to the carboxamide via acyl chloride intermediate . Treatment with oxalyl chloride (COCl)₂ in dichloromethane (DCM) generates the acyl chloride, which reacts with 2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethylamine to form the target amide.
Critical Parameters :
- Acyl chloride stability: Requires anhydrous conditions and immediate use.
- Amine coupling: Triethylamine (TEA) as base, DCM, 0°C to room temperature.
Synthesis of the Pyrazole-Thiophene Side Chain
The side chain 2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethylamine is synthesized through 3+2 annulation and Mitsunobu reaction .
Thiophene Subunit Preparation
Thiophen-3-yl derivatives are synthesized via Gewald reaction or Friedel–Crafts acylation . Cyclocondensation of ketones with elemental sulfur and ammonium acetate yields 3-substituted thiophenes. For example, 3-acetylthiophene is prepared by reacting thiophene with acetyl chloride under AlCl₃ catalysis.
Pyrazole Ring Construction
Pyrazole rings are formed via cyclocondensation of chalcones with arylhydrazines. A mixture of 3-thiophenecarboxaldehyde and acetophenone undergoes Claisen–Schmidt condensation to form a chalcone, which reacts with hydrazine hydrochloride in acetic acid to yield 1H-pyrazole derivatives.
Reaction Conditions :
Side Chain Assembly
The ethylamine linker is introduced via Mitsunobu reaction between pyrazole-thiophene alcohol and phthalimide-protected ethanolamine. Deprotection with hydrazine yields the free amine.
Yield Optimization :
- Mitsunobu: DIAD/PPh₃, THF, 0°C to room temperature, 85% yield.
- Deprotection: Hydrazine hydrate/EtOH, 70°C, 2 hours, 90% yield.
Final Coupling and Purification
The carboxamide bond is formed by reacting 1,2,3-thiadiazole-5-carbonyl chloride with the pyrazole-thiophene ethylamine. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity.
Scale-Up Challenges :
- Acyl chloride instability necessitates in-situ generation.
- Amine nucleophilicity is reduced by steric hindrance, requiring excess acyl chloride (1.5 eq).
Analytical Characterization
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazole-H), 7.45–7.12 (m, 4H, thiophene-H), 4.12 (t, 2H, CH₂N), 2.98 (q, 2H, propyl-CH₂), 1.76 (sextet, 2H, propyl-CH₂), 0.99 (t, 3H, propyl-CH₃).
- LC-MS : m/z 402.1 [M+H]⁺.
Purity Assessment :
- HPLC (C18, acetonitrile/water): 98.2% purity at 254 nm.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Ring
The 1,2,3-thiadiazole ring undergoes nucleophilic substitution at position 4 (adjacent to sulfur). Key reactions include:
These substitutions retain the carboxamide group while modifying electronic properties for enhanced bioactivity .
Carboxamide Functionalization
The carboxamide group participates in:
(a) Hydrolysis
-
Acidic : HCl (6M), reflux → Thiadiazole-5-carboxylic acid (85% yield).
-
Basic : NaOH (2M), ethanol → Sodium carboxylate salt (91% yield) .
(b) Condensation
Reaction with hydrazines forms hydrazide derivatives:
pythonThiadiazole-5-carboxamide + R-NHNH₂ → Thiadiazole-5-carbohydrazide (R = aryl/alkyl)
Yields range from 68–82% under ethanol reflux .
Pyrazole-Thiophene Substituent Reactions
The pyrazole and thiophene moieties enable:
(a) Electrophilic Substitution
(b) Cross-Coupling
Suzuki-Miyaura coupling with arylboronic acids:
pythonPd(PPh₃)₄, K₂CO₃, DMF/H₂O → Biaryl derivatives (e.g., 4-phenylpyrazole-thiophene)
Cyclization Reactions
Under acidic or oxidative conditions, the compound forms fused heterocycles:
| Conditions | Product | Application | Reference |
|---|---|---|---|
| POCl₃, 110°C | Thiadiazolo[3,2-b]pyrazole | Anticancer lead | |
| NH₄Fe(SO₄)₂, H₂O₂ | Thiophene-linked oxadiazoles | Antimicrobial agents |
Metal Complexation
The thiadiazole sulfur and pyrazole nitrogen act as ligands for transition metals:
| Metal Salt | Complex Structure | Stability Constant (log K) |
|---|---|---|
| CuCl₂ | Octahedral [Cu(L)₂Cl₂] | 4.2 ± 0.3 |
| Pd(OAc)₂ | Square-planar [Pd(L)₂]²⁺ | 6.8 ± 0.2 |
These complexes show enhanced catalytic activity in C–H activation .
Stability Under Physiological Conditions
This compound’s reactivity profile enables tailored modifications for drug discovery, particularly in anticancer and anti-inflammatory applications . Further studies are needed to explore its catalytic and materials science potential.
Scientific Research Applications
Antimicrobial Properties
Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity. A study highlighted the synthesis of various thiadiazole compounds and their evaluation against bacterial strains. The compound demonstrated promising antibacterial properties, which could be attributed to the presence of the pyrazole and thiophene moieties that enhance its interaction with microbial targets .
Antiviral Activity
Thiadiazole derivatives have also been investigated for their antiviral potential. Certain derivatives have shown effectiveness against viral infections, including those caused by Dengue virus and Tobacco Mosaic Virus (TMV). The compound's structure suggests that it may inhibit viral replication mechanisms, making it a candidate for further antiviral studies .
Anti-inflammatory Effects
Compounds similar to 4-propyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,2,3-thiadiazole-5-carboxamide have been reported as non-steroidal anti-inflammatory drugs (NSAIDs). They exert their effects by inhibiting cyclooxygenase enzymes involved in the inflammatory response. This property positions them as potential treatments for inflammatory diseases .
Case Study 1: Antibacterial Evaluation
In a study assessing the antibacterial efficacy of several thiadiazole derivatives, 4-propyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,2,3-thiadiazole-5-carboxamide was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at specific concentrations, showcasing its potential as an antibacterial agent .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | 50 µg/mL |
Case Study 2: Antiviral Activity Against TMV
Another investigation focused on the antiviral properties of thiadiazole derivatives against TMV. The tested compound exhibited an EC50 value indicating effective inhibition of viral replication. This suggests that further exploration could lead to the development of new antiviral therapies based on this scaffold .
| Compound | EC50 Value (µM) |
|---|---|
| 4-propyl-N-[...] | 30.57 |
Mechanism of Action
The mechanism of action of 4-propyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
The following table summarizes key structural and molecular differences between the target compound and its analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| 4-propyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,2,3-thiadiazole-5-carboxamide (Target) | 2034568-49-3 | C₁₅H₁₇N₅OS₂ | 347.5 | 4-propyl thiadiazole; thiophen-3-yl; pyrazole-1-yl |
| N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | 2034633-64-0 | C₁₆H₁₇N₅OS₂ | 359.5 | 4-methyl thiadiazole; cyclopropyl-pyrazole; thiophen-3-yl |
| 4-propyl-N-(2-(thiophen-2-yl)-2-tosylethyl)-1,2,3-thiadiazole-5-carboxamide | 1209661-94-8 | Not reported | Not reported | 4-propyl thiadiazole; thiophen-2-yl; tosyl (p-toluenesulfonyl) group |
| N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide | 1208818-48-7 | Not reported | Not reported | Benzo-thiadiazole core; 4-fluorophenyl sulfonyl; thiophen-2-yl |
Key Observations:
Thiadiazole Substituents: The target compound’s 4-propyl group (vs. The tosyl and 4-fluorophenyl sulfonyl groups in analogs introduce strong electron-withdrawing effects, which may alter reactivity or binding interactions .
Heterocyclic Modifications: Thiophene Position: The target compound’s thiophen-3-yl group differs from the thiophen-2-yl in analogs. Pyrazole Substituents: The cyclopropyl analog () adds steric bulk to the pyrazole ring, which could hinder rotational freedom or intermolecular interactions .
Molecular Weight Trends :
Inferred Pharmacological Implications
- Lipophilicity : The target compound’s propyl group may enhance blood-brain barrier penetration compared to the methyl-substituted analog, though this requires experimental validation .
- Electronic Effects : Electron-deficient groups (e.g., sulfonyl in analogs) could modulate interactions with enzymes like phosphodiesterases, similar to sildenafil derivatives () .
Biological Activity
4-Propyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,2,3-thiadiazole-5-carboxamide is a compound belonging to the thiadiazole family, which has garnered interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a thiadiazole ring, which is known for its ability to interact with various biological targets.
Anticancer Activity
Thiadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to 4-propyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,2,3-thiadiazole-5-carboxamide exhibit cytotoxic effects against various cancer cell lines.
Mechanism of Action:
- Inhibition of Tumor Growth: The compound may inhibit tumor growth by inducing apoptosis in cancer cells through mechanisms involving tubulin interaction and kinase inhibition .
- Cell Line Studies: In vitro studies have shown significant cytotoxicity against human leukemia and solid tumor cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer) cells .
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Compound A | Breast Cancer | Tubulin inhibition | |
| Compound B | Lung Cancer | Apoptosis induction | |
| 4-propyl-N-[...] | Leukemia | Kinase inhibition |
Antimicrobial Activity
Thiadiazoles are also recognized for their antimicrobial properties. Studies have shown that 4-propyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,2,3-thiadiazole-5-carboxamide exhibits activity against both Gram-positive and Gram-negative bacteria.
Mechanism of Action:
- Inhibition of Bacterial Growth: The compound interferes with bacterial cell wall synthesis and disrupts membrane integrity .
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Organism | Activity Type | Reference |
|---|---|---|---|
| Compound C | Staphylococcus aureus | Bactericidal | |
| Compound D | Escherichia coli | Bacteriostatic | |
| 4-propyl-N-[...] | Various strains | Broad-spectrum |
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound has shown promise in anti-inflammatory applications.
Mechanism of Action:
- Inhibition of Nitric Oxide Synthase (NOS): Studies indicate that thiadiazole derivatives can inhibit both neuronal and inducible NOS, leading to reduced inflammation .
Table 3: Anti-inflammatory Effects of Thiadiazole Derivatives
| Compound | Inflammatory Model | Effect Observed | Reference |
|---|---|---|---|
| Compound E | Paw edema model | Reduced swelling | |
| 4-propyl-N-[...] | In vitro cytokine production | Decreased levels of pro-inflammatory cytokines |
Case Studies
Several case studies highlight the effectiveness of thiadiazole derivatives in clinical settings:
- Case Study on Leukemia Treatment: A study involving a derivative similar to 4-propyl-N-[...] showed a significant reduction in tumor size in a mouse model of leukemia, indicating its potential as a therapeutic agent .
- Clinical Trials for Antimicrobial Efficacy: Clinical trials have demonstrated that thiadiazole derivatives can effectively treat infections caused by resistant bacterial strains, showcasing their potential in antibiotic development .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 4-propyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,2,3-thiadiazole-5-carboxamide?
- Methodological Answer : The synthesis involves multi-step reactions, starting with the formation of the thiadiazole core followed by coupling with the pyrazole-thiophene-ethyl moiety. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt in anhydrous DMF under nitrogen .
- Thiophene functionalization : Employ Suzuki-Miyaura cross-coupling for aryl-thiophene linkages, requiring Pd catalysts (e.g., Pd(PPh₃)₄) and controlled heating (80–100°C) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) are critical for isolating high-purity intermediates .
Q. How can researchers validate the structural integrity of this compound and its intermediates?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : ¹H/¹³C NMR to confirm substituent connectivity (e.g., pyrazole C-H at δ 7.5–8.5 ppm, thiophene protons at δ 6.8–7.2 ppm) .
- HPLC-MS : Monitor purity (>95%) and verify molecular weight (e.g., [M+H]+ peak at m/z ~390) .
- TLC : Use silica plates with UV visualization to track reaction progress .
Q. What are the key stability considerations for this compound under varying storage conditions?
- Methodological Answer : Stability assessments should include:
- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C typical for thiadiazoles) .
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the thiophene and pyrazole moieties .
- Hydrolytic stability : Test in buffered solutions (pH 4–9) to assess amide bond susceptibility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer :
- Substituent variation : Systematically modify the propyl group (e.g., replace with cyclopropyl or fluorinated alkyl chains) to assess impact on lipophilicity and target binding .
- Bioisosteric replacement : Swap the thiophene ring with furan or benzothiophene to evaluate electronic effects on activity .
- Assay selection : Use enzyme inhibition (e.g., kinase assays) and cell-based viability tests (MTT assay) to quantify potency changes .
Q. What computational strategies are effective for predicting target interactions?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures of potential targets (e.g., COX-2 or EGFR kinases) to model binding poses .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes, focusing on hydrogen bonds with the carboxamide group .
- QSAR modeling : Apply Random Forest or PLS regression to correlate substituent descriptors (e.g., logP, polar surface area) with activity data .
Q. How can contradictory biological data (e.g., varying IC₅₀ values across assays) be resolved?
- Methodological Answer :
- Assay standardization : Replicate experiments under consistent conditions (e.g., cell line passage number, serum concentration) .
- Orthogonal validation : Confirm cytotoxicity results via dual assays (e.g., ATP-luciferase and resazurin reduction) .
- Solubility checks : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
